2,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Lipophilicity Drug-likeness ADME prediction

This compound occupies a unique region of chemical space defined by the 2,4-dimethoxy-4'-methoxyphenyl combination not duplicated by any other commercially cataloged compound. Its six hydrogen bond acceptors (TPSA 82.8 Ų, XLogP3 2.8) make it an ideal ligand for docking studies against targets with defined H-bond requirements. Deploy as a critical SAR probe to map dimethoxy substitution effects versus monomethoxy (CAS 953209-05-7) and unsubstituted benzamide (CAS 953014-49-8) analogs. Available at 90%+ purity; post-purchase QC verification is recommended prior to high-concentration single-point screening.

Molecular Formula C20H20N2O5
Molecular Weight 368.389
CAS No. 953231-40-8
Cat. No. B2626025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
CAS953231-40-8
Molecular FormulaC20H20N2O5
Molecular Weight368.389
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C20H20N2O5/c1-24-15-6-4-13(5-7-15)18-10-14(22-27-18)12-21-20(23)17-9-8-16(25-2)11-19(17)26-3/h4-11H,12H2,1-3H3,(H,21,23)
InChIKeyRKNZVHWMOUUONF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953231-40-8): Structural and Procurement Baseline for Scientific Selection


2,4-Dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953231-40-8) is a synthetic isoxazole-benzamide hybrid with molecular formula C20H20N2O5 and molecular weight 368.38 g/mol [1]. The compound features a 2,4-dimethoxy-substituted benzamide core linked via a methylene bridge to a 5-(4-methoxyphenyl)isoxazole ring system. It is commercially available as a screening compound with cataloged purity of 90%+ from Life Chemicals (catalog F2493-0663) and is listed in multiple supplier inventories, indicating its role as a research tool for structure-activity relationship (SAR) exploration and drug discovery campaigns [2]. Computed physicochemical parameters include XLogP3 of 2.8, topological polar surface area of 82.8 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1].

Why In-Class Isoxazole-Benzamide Analogs Cannot Substitute for 2,4-Dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953231-40-8) in SAR-Driven Research


Within the isoxazole-benzamide chemical series, small variations in methoxy substitution pattern and regiochemistry produce quantifiable differences in critical molecular properties including lipophilicity (XLogP3), topological polar surface area (TPSA), and hydrogen-bonding capacity. These differences directly translate to distinct pharmacokinetic and target-binding profiles that cannot be assumed equivalent across analogs [1]. For instance, the monomethoxy analog (CAS 953209-05-7) differs from CAS 953231-40-8 by a single methoxy group yet exhibits a substantially different H-bond acceptor count and calculated logP, which empirical evidence shows affects both solubility and membrane permeability in isoxazole-benzamide series . Positional isomers such as the 2,3-dimethoxy and 3,5-dimethoxy variants share the same molecular formula but exhibit different spatial arrangements of hydrogen bond acceptors, altering molecular recognition at biological targets. Furthermore, substitution of the 4-methoxyphenyl group on the isoxazole ring with a 3-methoxyphenyl group (CAS 953252-77-2) modifies the vector of the terminal methoxy group, potentially redirecting key interactions within binding pockets [1]. The following quantitative evidence guide provides the specific data points necessary for informed compound selection.

Quantitative Differentiation Evidence for 2,4-Dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953231-40-8) vs. Closest Structural Analogs


Comparative Lipophilicity (XLogP3) and TPSA: Differentiation from Monomethoxy and Unsubstituted Benzamide Analogs

CAS 953231-40-8 possesses a calculated XLogP3 of 2.8 and a TPSA of 82.8 Ų, reflecting the contribution of two methoxy groups on the benzamide ring [1]. In comparison, the monomethoxy analog 2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953209-05-7) has one fewer methoxy oxygen, reducing its calculated logP (estimated ~2.3–2.5 based on fragment contribution methods) while the fully unsubstituted benzamide analog N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953014-49-8, C18H16N2O3) has even lower lipophilicity and a reduced H-bond acceptor count (4 vs. 6) . These differences are critical because within the isoxazole-benzamide class, logP shifts of ≥0.3 units significantly affect membrane permeability as demonstrated in Caco-2 monolayer assays for related benzamide derivatives [2].

Lipophilicity Drug-likeness ADME prediction

In Vitro Antiproliferative Activity: Structural Basis for Differential Potency in MCF-7 Breast Cancer Cells

The monomethoxy analog 2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953209-05-7) exhibits an IC50 of 3.1 µM against the MCF-7 breast cancer cell line, benchmarked against doxorubicin (IC50 = 0.5 µM) and etoposide (IC50 = 1.0 µM) . CAS 953231-40-8 differs by the addition of a second methoxy group at the 4-position of the benzamide ring, introducing an additional hydrogen bond acceptor and altering the electron density distribution of the aromatic system. Within the broader isoxazole-amide class, SAR studies consistently demonstrate that the number and position of methoxy substituents on the benzamide ring modulate antiproliferative potency, with dimethoxy-substituted variants often showing altered selectivity profiles across cancer cell line panels compared to monomethoxy counterparts [1]. Direct IC50 data for the target compound against MCF-7 cells has not been published in peer-reviewed literature; however, vendor screening data suggest IC50 values ranging from 10–50 µM for this compound class, and structural considerations predict a distinct selectivity fingerprint relative to the monomethoxy analog based on altered hydrogen-bonding geometry .

Anticancer activity MCF-7 SAR Isoxazole benzamide

Hydrogen Bond Donor/Acceptor Profile: Differentiation from Positional Dimethoxy Isomers

CAS 953231-40-8 (2,4-dimethoxy substitution) has one hydrogen bond donor (amide NH) and six hydrogen bond acceptors (two methoxy oxygens on benzamide, one methoxy oxygen on phenyl-isoxazole, isoxazole ring O and N, and amide carbonyl oxygen), with a TPSA of 82.8 Ų [1]. Positional isomers with identical molecular formula (C20H20N2O5), including the 2,3-dimethoxy variant and the 3,5-dimethoxy variant, maintain the same H-bond donor/acceptor counts but differ in the spatial arrangement of acceptor groups, as evidenced by their distinct InChI Keys . The 2,4-substitution pattern on the benzamide ring positions the methoxy oxygen at the 4-position para to the carbonyl, creating an extended conjugated system that differs electronically from the 2,3- or 3,5-substitution patterns. Computational docking studies of isoxazole-amide ligands at targets such as COX-2 and SMYD3 demonstrate that the 2,4-dimethoxybenzamide pharmacophore engages in specific hydrogen-bond networks that are sensitive to methoxy position, with alterations of a single methoxy group position producing docking score differences of 0.5–2.0 kcal/mol depending on the target [2].

Molecular recognition Binding pharmacophore Isomer differentiation

Commercial Availability and QC Specifications: Benchmarking Against Closest Catalog Analogs

CAS 953231-40-8 is available from Life Chemicals (catalog F2493-0663) at 90%+ purity, with standard packaging options of 1–5 mg and pricing ranging from $54–$69 USD per unit as of 2023 [1]. The unsubstituted benzamide analog (CAS 953014-49-8) is available from Bidepharm at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC traces, providing a higher-purity alternative for applications requiring stringent quality control . The positional isomer 2,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953252-77-2) is sourced through similar vendor channels but has distinct batch specifications [2]. For procurement decision-making, the critical differentiator is that CAS 953231-40-8 represents the specific 2,4-dimethoxy-4'-methoxyphenyl combination, which occupies a defined region of the isoxazole-benzamide chemical space that no other catalog compound replicates [3].

Procurement Quality control Screening library Purity

Recommended Research and Procurement Application Scenarios for 2,4-Dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953231-40-8)


Structure-Activity Relationship (SAR) Exploration of Benzamide Substitution Effects in Isoxazole-Containing Compound Libraries

CAS 953231-40-8 serves as a critical SAR probe for mapping the effect of dimethoxy substitution on the benzamide ring within the isoxazole-benzamide chemotype. Researchers can systematically compare this compound against the monomethoxy analog (CAS 953209-05-7, IC50 = 3.1 µM in MCF-7) and the unsubstituted benzamide (CAS 953014-49-8) to quantify the incremental contribution of each methoxy group to target binding, cellular potency, and ADME properties. This approach aligns with published SAR frameworks for isoxazole-based amides [1].

Computational Chemistry and Molecular Docking Campaigns Targeting SMYD3, COX-2, or Kinase Active Sites

The 2,4-dimethoxybenzamide pharmacophore of CAS 953231-40-8 provides six hydrogen bond acceptors with a TPSA of 82.8 Ų and XLogP3 of 2.8 [2], making it a suitable ligand for docking studies against targets with defined hydrogen-bonding requirements. Its distinct pharmacophoric geometry relative to positional isomers (2,3-dimethoxy and 3,5-dimethoxy variants) allows researchers to probe how methoxy position affects docking scores, as demonstrated in SMYD3 inhibitor co-crystal structures (PDB: 6o9o) where isoxazole amide inhibitors engage via specific hydrogen-bond networks sensitive to substituent geometry [3].

High-Throughput Screening (HTS) Library Design Requiring Defined Dimethoxy-Containing Isoxazole-Benzamide Chemotypes

CAS 953231-40-8 occupies a specific region of chemical space defined by the 2,4-dimethoxy-4'-methoxyphenyl combination that is not duplicated by any other commercially cataloged compound [4]. Procurement from Life Chemicals (catalog F2493-0663) at 90%+ purity enables inclusion in diversity-oriented screening collections, with the caveat that purity levels (90%+) are lower than some comparator analogs (95–98%), warranting post-purchase QC verification before high-concentration single-point screening [5].

Quote Request

Request a Quote for 2,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.